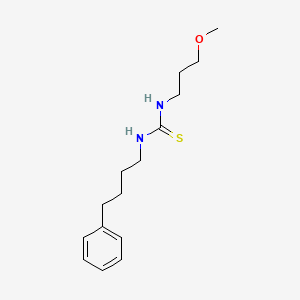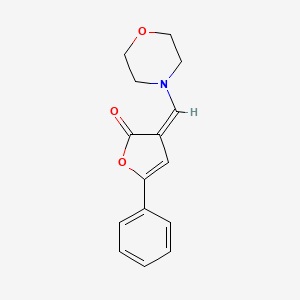
N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea
Übersicht
Beschreibung
N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea, also known as MPBT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPBT is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea is not fully understood, but it is believed to involve the inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, which are signaling molecules that play a role in a range of physiological processes. By inhibiting FAAH, N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea increases the levels of endocannabinoids in the body, leading to a range of effects on biological systems.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has been shown to exhibit anti-inflammatory effects. This may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has also been shown to have analgesic effects, and may be useful in the development of new pain medications. Additionally, N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea in lab experiments is its ability to inhibit FAAH, which can lead to an increase in endocannabinoid levels. This can be useful in the study of the endocannabinoid system and its role in various physiological processes. Additionally, N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain.
One of the limitations of using N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea in lab experiments is its relatively low potency compared to other FAAH inhibitors. This may limit its usefulness in certain applications, and may require higher doses to achieve the desired effects. Additionally, the mechanism of action of N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea is not fully understood, which may make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea. One potential direction is the development of more potent FAAH inhibitors based on the structure of N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea. This may lead to the development of new drugs for the treatment of a range of diseases.
Another future direction is the study of the effects of N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea on other physiological systems. For example, N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has been shown to have anticonvulsant effects, and may be useful in the treatment of epilepsy. Further research is needed to fully understand the potential applications of N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea in this area.
Conclusion
In conclusion, N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea is a promising compound with potential applications in scientific research. Its ability to inhibit FAAH and increase endocannabinoid levels makes it a useful tool in the study of the endocannabinoid system. Additionally, its anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain. While there are limitations to its use in lab experiments, there are several future directions for the study of N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea that may lead to new discoveries and treatments.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has been shown to exhibit a range of effects on biological systems, making it a promising candidate for scientific research. One of the most notable applications of N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea is in the study of the endocannabinoid system. N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on biological systems.
In addition to its effects on the endocannabinoid system, N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-(3-methoxypropyl)-N'-(4-phenylbutyl)thiourea has also been shown to have analgesic effects, and may be useful in the development of new pain medications.
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-3-(4-phenylbutyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-18-13-7-12-17-15(19)16-11-6-5-10-14-8-3-2-4-9-14/h2-4,8-9H,5-7,10-13H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURHYMVSBNTHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NCCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-3-(4-phenylbutyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4765517.png)
![7-(2-furylmethylene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4765522.png)

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4765543.png)
![methyl 1-butyl-3-methyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4765547.png)
![3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4765553.png)
![N-allyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4765582.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4765592.png)
![3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4765597.png)
![N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4765599.png)
![N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4765606.png)

![7-(1-methylethylidene)-3-({[1-(4-propylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4765626.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2,4-imidazolidinedione](/img/structure/B4765636.png)